molecular formula C10H17BrN2OS B2717756 (3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one CAS No. 304439-23-4

(3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

Cat. No. B2717756
CAS RN: 304439-23-4
M. Wt: 293.22
InChI Key: UOEFYJDREUFJRJ-SMOXQLQSSA-N
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Description

(3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one, commonly known as BRPTI, is a synthetic compound that belongs to the class of thienoimidazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience. BRPTI has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs for various neurological disorders.

Scientific Research Applications

Antimicrobial Studies

Synthesis of novel compounds with structural similarities to (3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one has been explored for antimicrobial applications. For instance, Lamani et al. (2009) synthesized methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles displaying significant antibacterial and antifungal activities. Similarly, Noolvi et al. (2011) prepared 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, some of which were granted NSC codes for anticancer activity evaluation, showing promise against leukemic cancer cell lines (Lamani et al., 2009); (Noolvi et al., 2011).

Photochromic and Magnetic Properties

Deng-Ke Cao et al. (2015) investigated multifunctional mononuclear bisthienylethene-cobalt(II) complexes for their slow magnetic relaxation and photochromic behavior. These compounds show potential for application in materials science, especially in the development of molecular magnetic materials and optical storage devices (Cao et al., 2015).

Synthetic Methodologies

The synthetic routes for structurally related compounds have been extensively studied, highlighting the versatility and reactivity of these molecules for further functionalization. Liang et al. (2016) described a synthetic pathway from a biotin-related compound to 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one, showcasing its potential in developing antibacterial agents (Liang et al., 2016).

Anticancer Activity

The exploration of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antitumor properties has been a significant area of research. Noolvi et al. (2011) synthesized derivatives evaluated for anticancer activity, with some showing selective efficacy against leukemia cell lines, indicating potential therapeutic applications (Noolvi et al., 2011).

properties

IUPAC Name

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14)/t7-,8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFYJDREUFJRJ-SMOXQLQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C(S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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